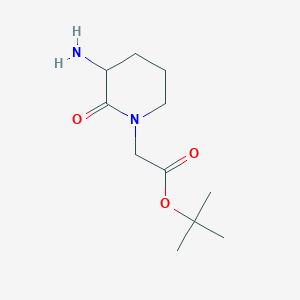

tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate

Description

tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate is a bicyclic organic compound featuring a piperidine ring substituted with an amino group at the 3-position and a ketone at the 2-position. The tert-butyl ester moiety serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h8H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYGHUSYSYHEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate typically involves several steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl acetate under acidic or basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, often using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine/Azepane Rings

- tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate (CAS 105433-98-5): This analog replaces the 6-membered piperidine ring with a 7-membered azepane ring. Applications include R&D for central nervous system (CNS) therapeutics due to improved blood-brain barrier penetration .

- tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate (CAS 166955-03-9): Substituting the 3-amino group with a hydroxyl group modifies hydrogen-bonding capacity. The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to the amino-substituted parent compound. This analog is critical in synthesizing polar drug candidates .

Analogs with Heterocyclic or Aromatic Substituents

- (S)-Benzyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopiperidin-1-yl)acetate (CAS 132875-68-4): The benzyl ester group introduces aromaticity, enabling π-π interactions in receptor binding. This compound is a key intermediate in peptide mimetics and kinase inhibitors. The BOC-protected amino group allows selective deprotection for further functionalization .

- tert-butyl2-(2-(3-methoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl)ethylcarbamate (5e): Featuring a 4-membered azetidine ring and aryl substituents, this compound exhibits higher ring strain and reactivity. The methoxyphenyl group enhances lipophilicity, making it suitable for lipid-soluble drug formulations. IR data (1744 cm⁻¹ for β-lactam C=O) confirm structural integrity .

Complex Bicyclic and Polycyclic Derivatives

tert-butyl 2-((3bS,4aR)-3-chloro-5-oxo-3b,4,4a,5-tetrahydro-2H-cyclopropa[3.4]cyclopenta[1,2-c]pyrazol-2-yl)acetate (140J) :

This bicyclic derivative incorporates a cyclopropane ring fused to a pyrazole, increasing steric hindrance and electrophilicity. The chlorine atom enhances reactivity in cross-coupling reactions, useful in synthesizing antiviral agents .tert-butyl2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate :

The sulfonyl and terazole groups confer polarity and stability, making this compound a candidate for HMG-CoA reductase inhibition. Its molecular weight (452.5 g/mol) and logP (2.3) suggest balanced solubility and membrane permeability .

Physicochemical and Spectral Properties

| Compound | Molecular Formula | Key Functional Groups | IR Peaks (cm⁻¹) | Applications |

|---|---|---|---|---|

| Target Compound | C11H20N2O3 | 3-amino-2-oxopiperidine | ~1700 (C=O), ~3350 (NH2) | Pharmaceutical intermediate |

| tert-butyl2-(3-hydroxypiperidin-1-yl)acetate | C11H21NO3 | 3-hydroxypiperidine | ~3367 (OH), ~1744 (C=O) | Polar drug synthesis |

| (S)-Benzyl analog (CAS 132875-68-4) | C19H26N2O5 | Benzyl ester, BOC-protected | ~1716 (C=O BOC) | Peptide mimetics |

| Azetidine derivative (5e) | C22H26N2O4 | Azetidine, methoxyphenyl | ~1744 (β-lactam C=O) | Antibiotic research |

Biological Activity

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate

- Molecular Formula : C_{11}H_{18}N_{2}O_{3}

- Molecular Weight : 226.27 g/mol

The compound features a piperidine ring, which is crucial for its biological interactions. The presence of an amino group and a carbonyl moiety enhances its potential to interact with various biological macromolecules.

The proposed mechanism of action for tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate involves its interaction with specific enzymes or receptors within biological systems. The azepane structure allows for diverse interactions, potentially modulating enzymatic activities or acting as a substrate analogue in biochemical pathways.

Interaction with Biological Targets

Research indicates that the compound may influence several biochemical pathways, including:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound could act on various receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Studies have suggested that tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings indicate that the compound may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by Slater et al. (2024) explored the antimicrobial efficacy of various derivatives of piperidine-based compounds, including tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate. The study found significant activity against Gram-positive bacteria, suggesting its potential as a novel antibiotic agent .

- Neuroprotective Study :

Comparative Analysis with Similar Compounds

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate can be compared with structurally similar compounds to understand its unique properties better:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate | Piperidine-based | Antimicrobial, neuroprotective |

| Tert-butyl 2-(3-amino-2oxoazepan-1-yl)acetate | Azepane-based | Moderate antimicrobial activity |

| Ethyl (S)-2-(3-amino-2-oxo-piperidinyl)acetate | Piperidine-based | Limited activity reported |

Q & A

Q. What are the optimal synthetic routes for tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling tert-butyl acetate derivatives with amino-oxopiperidine precursors. Key steps include:

- Amide bond formation : React tert-butyl haloacetates (e.g., tert-butyl bromoacetate) with 3-amino-2-oxopiperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Protection/deprotection strategies : Use Boc (tert-butoxycarbonyl) groups to protect the amine during synthesis, followed by TFA-mediated cleavage for final deprotection .

- Optimization variables : Solvent polarity (DMF vs. THF), temperature (0–25°C), and catalyst presence (e.g., DMAP) significantly impact yield and purity. For example, yields >70% are achievable under inert atmospheres .

Q. How is the molecular structure of this compound validated post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy : Characteristic peaks include δ 1.4 ppm (tert-butyl C(CH₃)₃), δ 3.2–3.8 ppm (piperidinyl CH₂ groups), and δ 4.1–4.3 ppm (acetate CH₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group at m/z ~57) .

- X-ray crystallography : Use SHELX programs for refinement if single crystals are obtained .

Q. What safety protocols are recommended given limited toxicity data?

Methodological Answer: Despite incomplete ecotoxicological profiles (e.g., persistence, bioaccumulation), adopt precautionary measures:

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact and inhalation .

- Incompatibilities : Exclude strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., CO release) .

- Waste disposal : Incinerate at high temperatures (≥1000°C) to minimize environmental persistence .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states for amide coupling or tert-butyl cleavage to predict activation energies and regioselectivity .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) to optimize solvent choice .

- Software tools : Gaussian or ORCA for DFT; GROMACS for MD simulations .

Q. What strategies address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 2-(piperazin-1-yl)acetate) to assign ambiguous signals .

- Dynamic NMR : Resolve rotational barriers in piperidinyl or acetamide groups causing signal splitting .

- Isotopic labeling : Use ¹³C-labeled precursors to trace carbonyl or tert-butyl carbons in complex spectra .

Q. How does the tert-butyl group influence the compound’s reactivity in peptide coupling?

Methodological Answer:

- Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the acetate carbonyl, slowing hydrolysis but enhancing stability in acidic media .

- Electronic effects : Electron-donating tert-butyl groups increase electron density at the carbonyl, altering reactivity in acylation reactions .

- Comparative studies : Replace tert-butyl with methyl or benzyl groups to isolate steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.